molecular formula C4H2ClN3 B15060617 1H-Pyrazole-4-carbonitrile, 3-chloro-

1H-Pyrazole-4-carbonitrile, 3-chloro-

Cat. No.: B15060617
M. Wt: 127.53 g/mol
InChI Key: XKCAKJXAKWNLLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazole-4-carbonitrile, 3-chloro- is a heterocyclic compound that contains both a pyrazole ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrazole-4-carbonitrile, 3-chloro- can be synthesized through various methods. One common approach involves the one-pot condensation of pyrazole-4-aldehydes with hydroxylamine hydrochloride in the presence of formic acid, followed by dehydration using orthophosphoric acid . This method is metal-free, cost-effective, and provides excellent yields (98-99%).

Industrial Production Methods: Industrial production of 1H-Pyrazole-4-carbonitrile, 3-chloro- often involves scalable and robust synthetic routes. The use of recyclable catalysts such as alumina-silica-supported manganese dioxide in water has been reported to be effective for the synthesis of pyrazole derivatives .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-4-carbonitrile, 3-chloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide and iodine are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) are employed.

    Substitution: Nucleophiles such as amines and thiols are used under mild conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

1H-Pyrazole-4-carbonitrile, 3-chloro- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers

Comparison with Similar Compounds

Uniqueness: 1H-Pyrazole-4-carbonitrile, 3-chloro- is unique due to its combination of a chloro and nitrile group on the pyrazole ring, which provides distinct reactivity and potential for diverse applications in various fields of research and industry.

Properties

IUPAC Name

5-chloro-1H-pyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClN3/c5-4-3(1-6)2-7-8-4/h2H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCAKJXAKWNLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.